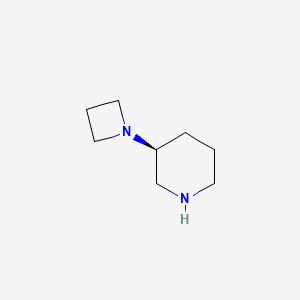![molecular formula C22H21NO B13344250 (7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a tetrahydroquinoline precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
The compound’s properties make it useful in the development of materials with specific characteristics, such as polymers and coatings. Its stability and reactivity are advantageous in industrial applications.
Mechanism of Action
The mechanism of action of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions, while the quinoline moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (7R,8R)-8-([1,1’-Biphenyl]-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
- (7R,8R)-8-([1,1’-Biphenyl]-4-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
Uniqueness
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is unique due to the specific positioning of the biphenyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C22H21NO |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(7R,8R)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-ol |
InChI |
InChI=1S/C22H21NO/c24-21-12-11-18-10-5-13-23-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21,24H,11-12,15H2/t20-,21+/m0/s1 |
InChI Key |
DZLKNPXYCNFQKB-LEWJYISDSA-N |
Isomeric SMILES |
C1CC2=C([C@H]([C@@H]1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C(C1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


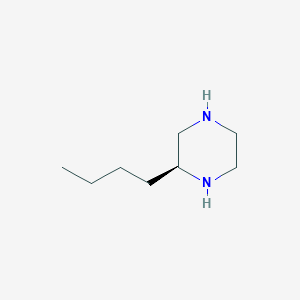
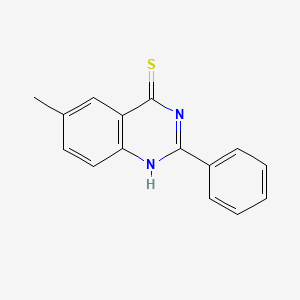

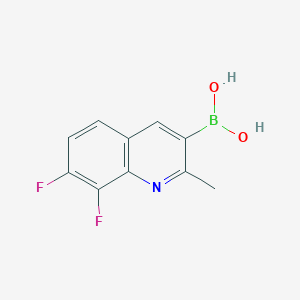
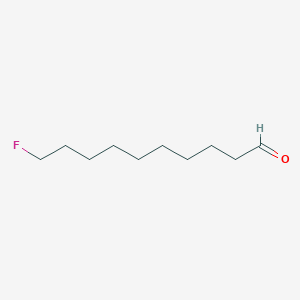
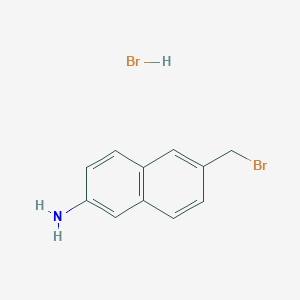
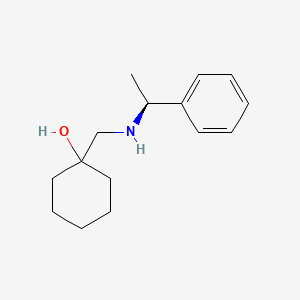
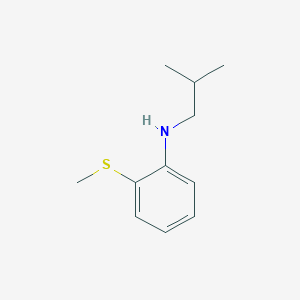

![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
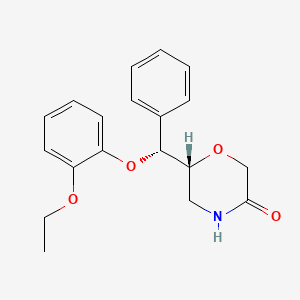
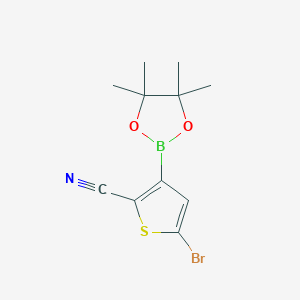
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
